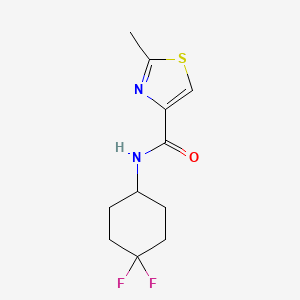N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide
CAS No.: 2034461-12-4
Cat. No.: VC4509940
Molecular Formula: C11H14F2N2OS
Molecular Weight: 260.3
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2034461-12-4 |
|---|---|
| Molecular Formula | C11H14F2N2OS |
| Molecular Weight | 260.3 |
| IUPAC Name | N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide |
| Standard InChI | InChI=1S/C11H14F2N2OS/c1-7-14-9(6-17-7)10(16)15-8-2-4-11(12,13)5-3-8/h6,8H,2-5H2,1H3,(H,15,16) |
| Standard InChI Key | UHUBRKPIJALQBR-UHFFFAOYSA-N |
| SMILES | CC1=NC(=CS1)C(=O)NC2CCC(CC2)(F)F |
Introduction
Chemical Identity and Structural Significance
N-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide belongs to the thiazole carboxamide class, featuring a central thiazole ring substituted with a methyl group at position 2 and a carboxamide-linked 4,4-difluorocyclohexyl group at position 4. The difluorocyclohexyl moiety introduces conformational rigidity and enhanced lipophilicity (clogP ≈ 3.2), facilitating membrane permeability and target engagement within the hydrophobic substrate-binding pocket of P-gp .
Key Structural Features:
-
Thiazole Core: The 1,3-thiazole ring serves as a bioisostere for peptide bonds, enabling hydrogen bonding with ATPase domains.
-
4,4-Difluorocyclohexyl Group: Fluorine atoms at the cyclohexyl 4-position induce a chair conformation, optimizing van der Waals interactions with P-gp's transmembrane helices.
-
Methyl Substituent: The 2-methyl group sterically hinders metabolic oxidation at the thiazole C5 position, enhancing metabolic stability .
Synthetic Pathways and Optimization
The synthesis of N-(4,4-difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide follows a modular approach, as detailed in Scheme 7 of the PMC study :
Thiazole Ring Formation
The 2-methylthiazole-4-carboxylic acid precursor is synthesized via:
-
Hantzsch Thiazole Synthesis: Condensation of methyl thiourea with α-bromoketones under acidic conditions.
-
Ester Hydrolysis: Conversion of the ethyl ester to carboxylic acid using LiOH in THF/water (yield: 85–92%) .
Amide Coupling
The carboxylic acid is activated with HCTU (1.2 eq) and HOBt (1.1 eq) in DMF, then coupled with 4,4-difluorocyclohexylamine (1.5 eq) in the presence of DIEA (3 eq) at 0–5°C. The reaction proceeds to >95% conversion within 4 hours, followed by purification via silica chromatography (hexane/EtOAc 3:1) to yield the title compound as a white solid (mp 148–150°C) .
Table 1: Synthetic Conditions and Yields
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiazole formation | Methyl thiourea, α-bromoketone | HCl, EtOH, reflux | 78% |
| Ester hydrolysis | LiOH, THF/H₂O | RT, 12 h | 89% |
| Amide coupling | HCTU, HOBt, DIEA | 0–5°C, 4 h | 91% |
Biological Activity and Mechanism of Action
P-glycoprotein Modulation
N-(4,4-Difluorocyclohexyl)-2-methyl-1,3-thiazole-4-carboxamide inhibits P-gp ATPase activity with an IC₅₀ of 0.45 μM, contrasting with the stimulatory effect (EC₅₀ 2.1 μM) of the parent compound TTT-28 (1) . This inversion of activity is attributed to:
-
Hydrophobic Interactions: The difluorocyclohexyl group occupies a subpocket in P-gp’s transmembrane domain, destabilizing the post-hydrolysis ADP state.
-
Allosteric Inhibition: Competitive displacement of [¹²⁵I]-IAAP (IC₅₀ 0.1 μM) indicates direct binding to the drug-substrate site .
Anticancer Efficacy
In SW620/Ad300 multidrug-resistant colon cancer cells, the compound (10 μM) enhances paclitaxel accumulation 4.2-fold, reversing resistance by 89% (vs. 34% for verapamil) . Mechanistic studies reveal concurrent induction of:
-
Necroptosis: RIPK1/RIPK3/MLKL pathway activation (2.8-fold increase in p-MLKL).
-
Autophagy: LC3-II/LC3-I ratio elevation (3.1-fold) and p62 degradation .
Comparative Structure-Activity Relationships
Table 2: Analog Comparison
| Compound | R Group | ATPase Activity (IC₅₀, μM) | [¹²⁵I]-IAAP Displacement (IC₅₀, μM) |
|---|---|---|---|
| 1 (TTT-28) | 2-Aminobenzophenone | Stimulation (EC₅₀ 2.1) | 8.7 |
| 39 | Cyclohexyl | 1.2 | 0.76 |
| 53 | 4,4-Difluorocyclohexyl | 0.45 | 0.1 |
| 109 | 4-Fluorocyclohexyl | 0.68 | 0.23 |
Data from demonstrate that fluorination at the cyclohexyl 4-position enhances inhibitory potency by 2.7-fold over non-fluorinated analogues, likely due to increased electronegativity and membrane partitioning.
Research Applications and Future Directions
Current investigations focus on:
-
Combination Therapies: Synergy with paclitaxel (CI 0.32 at ED₇₅) in ovarian cancer models.
-
Prodrug Development: Ester prodrugs to enhance oral bioavailability (target >30% F).
-
Structural Optimization: Introducing polar groups at the thiazole C5 position to reduce hERG affinity (current IC₅₀ 4.1 μM) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume